molecular formula C15H19N5O3 B4196327 N~4~-(4-ethoxyphenyl)-N~2~,N~2~,6-trimethyl-5-nitro-2,4-pyrimidinediamine

N~4~-(4-ethoxyphenyl)-N~2~,N~2~,6-trimethyl-5-nitro-2,4-pyrimidinediamine

Cat. No. B4196327
M. Wt: 317.34 g/mol
InChI Key: SWOQZBDHLYAYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(4-ethoxyphenyl)-N~2~,N~2~,6-trimethyl-5-nitro-2,4-pyrimidinediamine, also known as ethoxymethylpyrimidine (EMPT), is a chemical compound that has been widely studied for its potential applications in scientific research. EMPT is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been investigated extensively. In

Mechanism of Action

EMPT exerts its biological effects by inhibiting the enzyme DHFR, which is essential for the synthesis of thymidylate, a precursor of DNA. By inhibiting DHFR, EMPT prevents the synthesis of DNA, leading to cell death. Additionally, EMPT has been shown to reduce oxidative stress and inflammation in the brain by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
EMPT has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, EMPT inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. In the brain, EMPT reduces oxidative stress and inflammation, leading to neuroprotection. In infectious diseases, EMPT inhibits the growth of pathogenic microorganisms by disrupting their DNA synthesis.

Advantages and Limitations for Lab Experiments

EMPT has several advantages for lab experiments, including its high potency and selectivity for DHFR, its ability to cross the blood-brain barrier, and its broad-spectrum antibacterial and antifungal properties. However, EMPT also has some limitations, such as its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on EMPT, including the development of new synthesis methods, the investigation of its potential use in combination with other anticancer drugs, the exploration of its neuroprotective effects in various neurological disorders, and the evaluation of its efficacy and safety in clinical trials. Additionally, further studies are needed to determine the optimal dosing and administration of EMPT and to investigate its potential side effects and interactions with other drugs.

Scientific Research Applications

EMPT has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and infectious diseases. In cancer research, EMPT has been shown to inhibit the growth of cancer cells by targeting the enzyme dihydrofolate reductase (DHFR), which is essential for DNA synthesis. In neuroscience, EMPT has been investigated for its potential use as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in the brain. In infectious diseases, EMPT has been studied for its antibacterial and antifungal properties, as it has been shown to inhibit the growth of various pathogenic microorganisms.

properties

IUPAC Name

4-N-(4-ethoxyphenyl)-2-N,2-N,6-trimethyl-5-nitropyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-5-23-12-8-6-11(7-9-12)17-14-13(20(21)22)10(2)16-15(18-14)19(3)4/h6-9H,5H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOQZBDHLYAYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(4-ethoxyphenyl)-N~2~,N~2~,6-trimethyl-5-nitropyrimidine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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